4-Azidosalicylic acid N-hydroxysuccinimide ester
Overview
Description
4-Azidosalicylic acid N-hydroxysuccinimide ester, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O5 and its molecular weight is 276.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .
Mode of Action
The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .
Biochemical Pathways
The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.
Result of Action
The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFCMJBDZWZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242361 | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96602-46-9 | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Azidosalicylic acid N-hydroxysuccinimide ester in the synthesis of the photoaffinity probe described in the research?
A1: this compound serves as a crucial building block in synthesizing the photoaffinity probe, 125I‐N6‐(N‐[6‐N‐{5‐iodo‐4‐azidosalicyl}‐aminohexyl]‐aminocarbamoylmethyl)‐nicotinamide adenine dinucleotide (125I‐N6‐I‐ASA‐AH‐NAD+) []. It reacts with N6‐([6‐aminohexyl]‐carbamoylmethyl)‐NAD+, attaching the photoreactive azido group and the 125I radiolabel via a subsequent iodination step. This modification is key for the probe's ability to bind to NAD+-linked enzymes and subsequently form covalent bonds upon exposure to UV light, allowing for the identification and study of these enzymes.
Q2: How does the structure of the photoaffinity probe contribute to its specificity for NAD+-linked enzymes?
A2: The photoaffinity probe is designed to mimic the structure of NAD+ []. By incorporating the 4-Azidosalicylic acid moiety into the NAD+ analog, the researchers ensured the probe retains a similar shape and charge distribution to NAD+. This structural similarity enables the probe to bind to the NAD+ binding sites of target enzymes. The subsequent UV irradiation activates the azide group, leading to covalent modification and labeling of the enzyme, facilitating further analysis.
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